molecular formula C16H17N3O3 B5359685 4-[(3-methyl-2-oxo-1-oxa-3,7-diazaspiro[4.5]dec-7-yl)carbonyl]benzonitrile

4-[(3-methyl-2-oxo-1-oxa-3,7-diazaspiro[4.5]dec-7-yl)carbonyl]benzonitrile

Cat. No. B5359685
M. Wt: 299.32 g/mol
InChI Key: MFFZQTKCDUIRES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(3-methyl-2-oxo-1-oxa-3,7-diazaspiro[4.5]dec-7-yl)carbonyl]benzonitrile is a chemical compound with potential applications in scientific research. It is a spirocyclic compound that has been synthesized using various methods. 5]dec-7-yl)carbonyl]benzonitrile.

Mechanism of Action

The mechanism of action of 4-[(3-methyl-2-oxo-1-oxa-3,7-diazaspiro[4.5]dec-7-yl)carbonyl]benzonitrile is not fully understood. However, it has been suggested that it may inhibit the growth of bacteria and fungi by interfering with their cell wall synthesis. It has also been suggested that it may exhibit anticancer activity by inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been reported to exhibit biochemical and physiological effects. It has been reported to inhibit the growth of various bacteria and fungi. It has also been reported to induce apoptosis in cancer cells. Additionally, it has been reported to exhibit anti-inflammatory and analgesic activities.

Advantages and Limitations for Lab Experiments

One advantage of using 4-[(3-methyl-2-oxo-1-oxa-3,7-diazaspiro[4.5]dec-7-yl)carbonyl]benzonitrile in lab experiments is its potential to exhibit antibacterial, antifungal, and anticancer activities. Additionally, it has been reported to exhibit anti-inflammatory and analgesic activities. However, one limitation of using this compound in lab experiments is its potential toxicity and the need for further studies to determine its safety.

Future Directions

There are several future directions for the study of 4-[(3-methyl-2-oxo-1-oxa-3,7-diazaspiro[4.5]dec-7-yl)carbonyl]benzonitrile. One future direction is to investigate its potential as a therapeutic agent for bacterial and fungal infections. Another future direction is to investigate its potential as a therapeutic agent for cancer. Additionally, further studies are needed to determine its safety and toxicity.

Synthesis Methods

The synthesis of 4-[(3-methyl-2-oxo-1-oxa-3,7-diazaspiro[4.5]dec-7-yl)carbonyl]benzonitrile has been reported in the literature using different methods. One such method involves the reaction of 4-cyanobenzaldehyde with 1,2-diaminocyclohexane in the presence of acetic acid and acetic anhydride. The reaction mixture is then heated under reflux to obtain the desired product. Another method involves the reaction of 4-cyanobenzaldehyde with 1,2-diaminocyclohexane in the presence of trifluoroacetic acid and acetic anhydride. The reaction mixture is then heated under reflux to obtain the desired product.

Scientific Research Applications

4-[(3-methyl-2-oxo-1-oxa-3,7-diazaspiro[4.5]dec-7-yl)carbonyl]benzonitrile has potential applications in scientific research. It has been reported to exhibit antibacterial and antifungal activities. It has also been reported to exhibit anticancer activity against various cancer cell lines. Additionally, it has been reported to exhibit anti-inflammatory and analgesic activities.

properties

IUPAC Name

4-(3-methyl-2-oxo-1-oxa-3,9-diazaspiro[4.5]decane-9-carbonyl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3/c1-18-10-16(22-15(18)21)7-2-8-19(11-16)14(20)13-5-3-12(9-17)4-6-13/h3-6H,2,7-8,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFFZQTKCDUIRES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2(CCCN(C2)C(=O)C3=CC=C(C=C3)C#N)OC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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